molecular formula C16H17N3O4S B5600579 4-(acetylamino)-N-(4-sulfamoylbenzyl)benzamide

4-(acetylamino)-N-(4-sulfamoylbenzyl)benzamide

Cat. No.: B5600579
M. Wt: 347.4 g/mol
InChI Key: NBQIPIJUVMKZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(acetylamino)-N-(4-sulfamoylbenzyl)benzamide is a useful research compound. Its molecular formula is C16H17N3O4S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(acetylamino)-N-[4-(aminosulfonyl)benzyl]benzamide is 347.09397721 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Histone Deacetylase Inhibition and Antitumor Activity :

    • CI-994 is identified as a histone deacetylase (HDAC) inhibitor that causes histone hyperacetylation in living cells, specifically inhibiting HDAC-1 and HDAC-2. This inhibition is mechanistically related to the antitumor activity of the compound, suggesting its potential use in cancer therapy (Kraker et al., 2003).
    • Another study describes the discovery of MGCD0103, a molecule similar to CI-994, as an orally active HDAC inhibitor with significant antitumor activity, highlighting the potential of such compounds in cancer treatment (Zhou et al., 2008).
  • Anti-Acetylcholinesterase Activity :

    • Certain derivatives of benzamide, including those related to CI-994, have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds show potential as inhibitors of acetylcholinesterase, which could have implications for treating conditions like Alzheimer’s disease (Sugimoto et al., 1990).
  • Preclinical Antitumor Activity :

    • CI-994 has shown preclinical antitumor activity against a variety of solid tumors, indicating its potential as a novel antitumor agent. The study suggests its efficacy in inducing cell kills in various cancer types, including pancreatic and colon adenocarcinomas, as well as mammary adenocarcinoma (LoRusso et al., 2004).
  • Anticonvulsant Screening :

    • Compounds similar to CI-994 have been investigated for their anticonvulsant activities. The study explores the potential of these compounds in preventing seizures, which could be beneficial in the treatment of epilepsy (Afolabi & Okolie, 2013).
  • Synthesis and Characterization of Derivatives :

    • A study on the synthesis of α-ketoamide derivatives related to CI-994 highlights the methods and chemical processes involved in creating these compounds. This research is crucial for understanding the structural aspects and potential modifications to improve the efficacy of such compounds (El‐Faham et al., 2013).
  • Cardiac Electrophysiological Activity :

    • N-substituted imidazolylbenzamides, structurally similar to CI-994, have shown promising results as selective class III agents in cardiac electrophysiology. This indicates potential applications in treating cardiac arrhythmias (Morgan et al., 1990).
  • Treatment of Minimal Residual Disease in Leukemia :

    • Acetyldinaline, a form of CI-994, has been evaluated for its efficacy in treating minimal residual disease (MRD) in leukemia. The compound shows promise in eradicating MRD without jeopardizing bone marrow transplants, indicating its potential role in leukemia treatment (el-Beltagi et al., 1993).

Properties

IUPAC Name

4-acetamido-N-[(4-sulfamoylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-11(20)19-14-6-4-13(5-7-14)16(21)18-10-12-2-8-15(9-3-12)24(17,22)23/h2-9H,10H2,1H3,(H,18,21)(H,19,20)(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQIPIJUVMKZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.